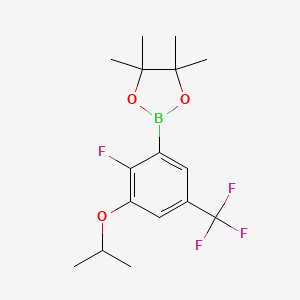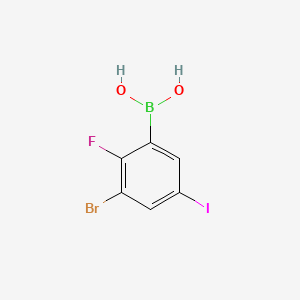
3-Bromo-2-fluoro-5-iodophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-5-iodophenylboronic acid: is an organoboron compound with the molecular formula C6H4BBrFIO2. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential halogenation of phenylboronic acid, where bromination, fluorination, and iodination are carried out under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts and solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-fluoro-5-iodophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: The major products are substituted phenylboronic acids with different functional groups replacing the halogen atoms.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with aryl or vinyl halides.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-fluoro-5-iodophenylboronic acid is extensively used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-5-iodophenylboronic acid in chemical reactions involves the formation of boron-oxygen bonds and the subsequent transmetalation with palladium catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
Comparaison Avec Des Composés Similaires
- 3-Bromo-5-iodophenylboronic acid
- 3-Bromo-2-isopropoxy-5-formylphenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness: 3-Bromo-2-fluoro-5-iodophenylboronic acid is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenyl ring. This unique halogenation pattern allows for selective functionalization and diverse reactivity in organic synthesis. The combination of these halogens provides a versatile platform for designing molecules with specific properties and activities .
Propriétés
IUPAC Name |
(3-bromo-2-fluoro-5-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNLDJWDLJRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)I)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
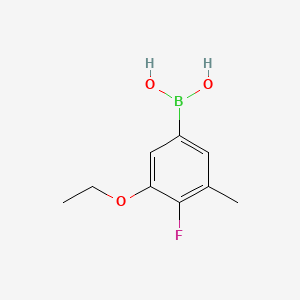
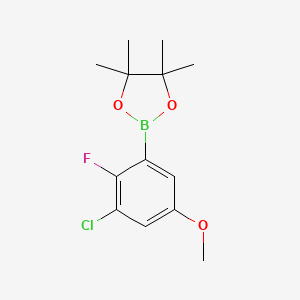
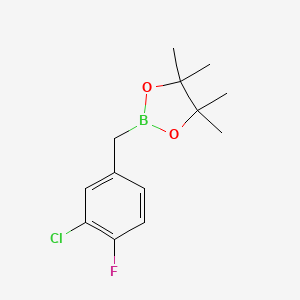



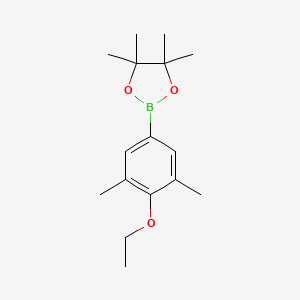
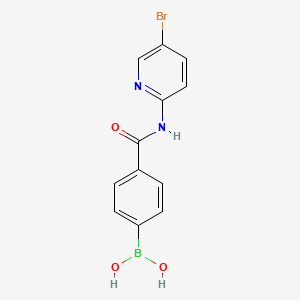
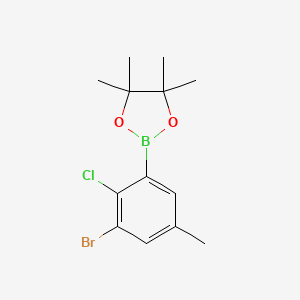
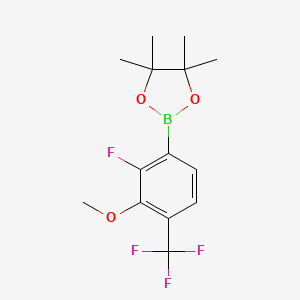
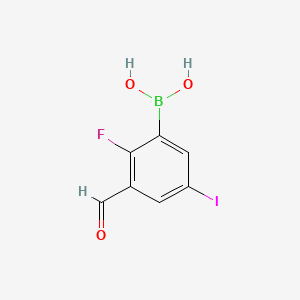
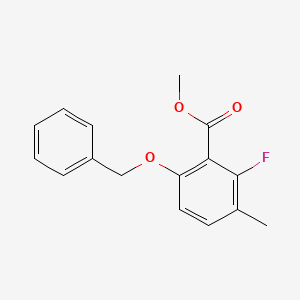
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B8208968.png)
